molecular formula C17H24N6 B2960977 N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2380099-18-1

N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine

Cat. No.: B2960977
CAS No.: 2380099-18-1
M. Wt: 312.421
InChI Key: NTJURFAUMBNHLR-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine: is a complex organic compound that belongs to the class of azetidines This compound is characterized by its unique structure, which includes an indazole ring, a pyrazine ring, and an azetidine ring

Properties

IUPAC Name

N-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-21(13-10-23(11-13)17-9-18-7-8-19-17)12-16-14-5-3-4-6-15(14)20-22(16)2/h7-9,13H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJURFAUMBNHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN(C)C3CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a condensation reaction involving diamines and diketones.

    Formation of the Azetidine Ring: The azetidine ring is formed via cyclization reactions involving appropriate amine and halide precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea
  • N-methyl-2-pyrrolidone
  • Aniline, N-methyl-

Uniqueness

Compared to similar compounds, N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine stands out due to its combination of three distinct heterocyclic rings. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler analogs. The presence of the indazole, pyrazine, and azetidine rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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